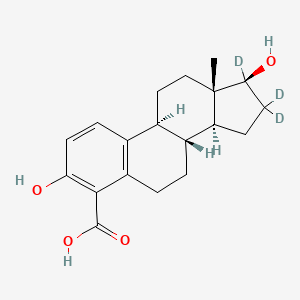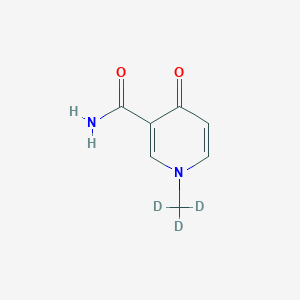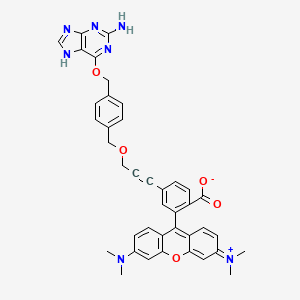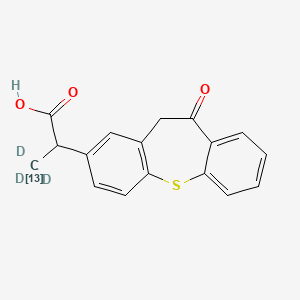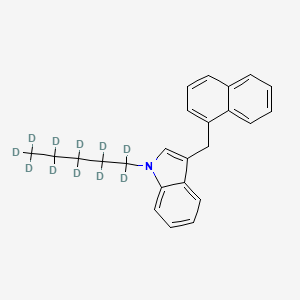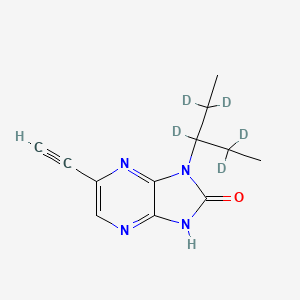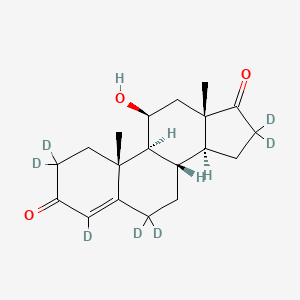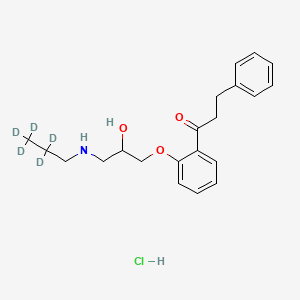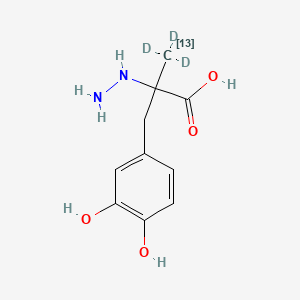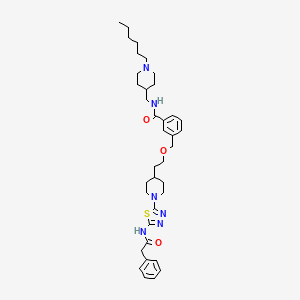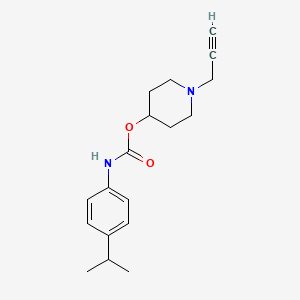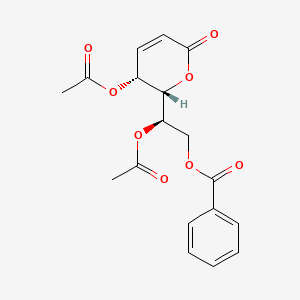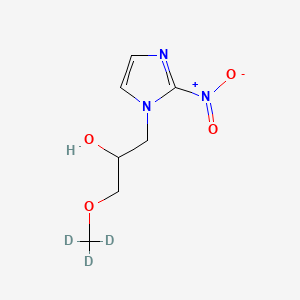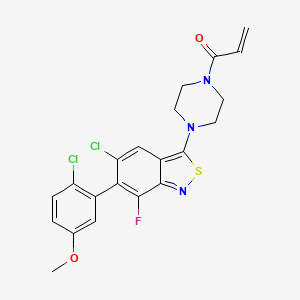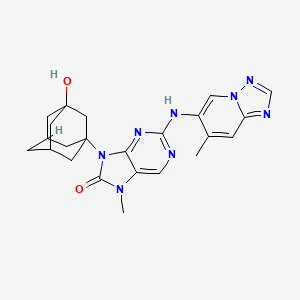
DNA-PK-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DNA-PK-IN-1 is a selective inhibitor of DNA-dependent protein kinase, a key enzyme involved in the repair of DNA double-strand breaks through the non-homologous end joining pathway. This compound has garnered significant attention in the field of cancer research due to its potential to enhance the efficacy of radiotherapy and chemotherapy by inhibiting DNA repair mechanisms in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DNA-PK-IN-1 typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the preparation of intermediate compounds through nucleophilic aromatic substitution reactions, followed by coupling reactions to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to scale up the process while maintaining the quality and consistency of the product. This includes the use of large-scale reactors, continuous flow systems, and stringent quality control measures to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: DNA-PK-IN-1 primarily undergoes substitution reactions during its synthesis. It may also participate in other types of reactions, such as oxidation and reduction, depending on the specific functional groups present in the molecule .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include nucleophiles, electrophiles, and catalysts such as palladium or copper. Reaction conditions often involve the use of organic solvents like dimethylformamide or dichloromethane, and temperatures ranging from room temperature to elevated temperatures .
Major Products Formed: The major product formed from the synthesis of this compound is the final inhibitor compound itself. By-products may include unreacted starting materials, side products from incomplete reactions, and impurities that need to be removed through purification processes .
Scientific Research Applications
DNA-PK-IN-1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
DNA-PK-IN-1 exerts its effects by selectively inhibiting the activity of DNA-dependent protein kinase. This enzyme plays a crucial role in the non-homologous end joining pathway, which is responsible for repairing DNA double-strand breaks. By inhibiting this enzyme, this compound prevents the repair of DNA damage in cancer cells, leading to increased sensitivity to DNA-damaging agents such as radiation and chemotherapy .
The molecular targets of this compound include the catalytic subunit of DNA-dependent protein kinase and the Ku heterodimer, which are essential components of the DNA repair machinery .
Comparison with Similar Compounds
DNA-PK-IN-1 is unique in its high selectivity for DNA-dependent protein kinase compared to other similar compounds. Some of the similar compounds include:
M3814: A highly selective inhibitor with a different chemical structure and mechanism of action.
AZD7648: A selective inhibitor developed by AstraZeneca, currently in clinical trials for cancer treatment.
Compared to these compounds, this compound offers distinct advantages in terms of selectivity, potency, and potential therapeutic applications .
Properties
Molecular Formula |
C23H26N8O2 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
9-(3-hydroxy-1-adamantyl)-7-methyl-2-[(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]purin-8-one |
InChI |
InChI=1S/C23H26N8O2/c1-13-3-18-25-12-26-30(18)10-16(13)27-20-24-9-17-19(28-20)31(21(32)29(17)2)22-5-14-4-15(6-22)8-23(33,7-14)11-22/h3,9-10,12,14-15,33H,4-8,11H2,1-2H3,(H,24,27,28) |
InChI Key |
LUNNHYMBXZPWBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC=NN2C=C1NC3=NC=C4C(=N3)N(C(=O)N4C)C56CC7CC(C5)CC(C7)(C6)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


